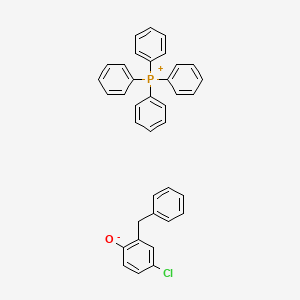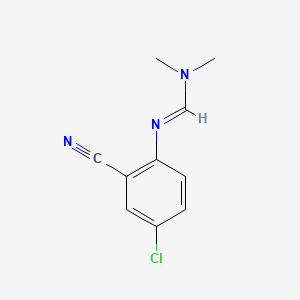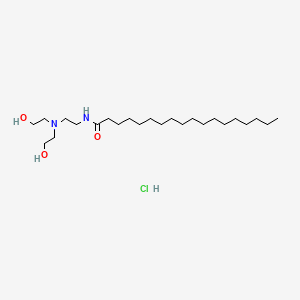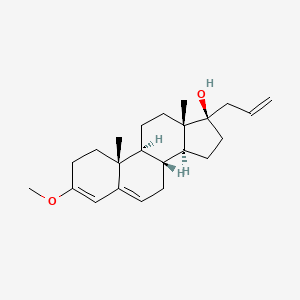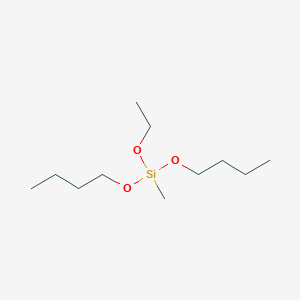
Einecs 301-257-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a long-chain fatty acid amide derived from oleic acid. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-9-enamide can be synthesized through the reaction of oleic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the oleic acid with ammonia or an amine in the presence of a catalyst to form the amide bond. The reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, octadec-9-enamide is produced through a similar process but on a larger scale. The process involves the continuous feeding of oleic acid and ammonia or an amine into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of octadec-9-enamide.
Reduction: Corresponding amines.
Substitution: Substituted amides with different functional groups.
Scientific Research Applications
Octadec-9-enamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of octadec-9-enamide involves its interaction with specific molecular targets and pathways. It can interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Stearamide: Another long-chain fatty acid amide with similar properties.
Oleamide: A fatty acid amide derived from oleic acid, similar to octadec-9-enamide.
Erucamide: A long-chain fatty acid amide with a similar structure but derived from erucic acid.
Uniqueness
Octadec-9-enamide is unique due to its specific chain length and unsaturation, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93982-68-4 |
|---|---|
Molecular Formula |
C22H26N2O8 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-(2-acetyloxybenzoyl)oxybenzoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H12O6.C6H14N2O2/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19;7-4-2-1-3-5(8)6(9)10/h2-9H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
LRGULMMVQRVNGO-ZSCHJXSPSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


